molecular formula C8H16FN2O3P B1618300 Phosphinic fluoride, dimorpholino- CAS No. 565-25-3

Phosphinic fluoride, dimorpholino-

Cat. No.: B1618300
CAS No.: 565-25-3
M. Wt: 238.2 g/mol
InChI Key: XWLCYOPUILQESA-UHFFFAOYSA-N
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Description

Phosphinic fluoride, dimorpholino- is a fluorinated organophosphorus compound characterized by a phosphinic fluoride (PHFO) core substituted with two morpholino groups. Its synthesis involves reacting orthoamides with acetone cyanohydrin, a method that avoids the use of hazardous hydrogen cyanide (HCN), thereby enhancing safety during production .

Properties

CAS No.

565-25-3

Molecular Formula

C8H16FN2O3P

Molecular Weight

238.2 g/mol

IUPAC Name

4-[fluoro(morpholin-4-yl)phosphoryl]morpholine

InChI

InChI=1S/C8H16FN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2

InChI Key

XWLCYOPUILQESA-UHFFFAOYSA-N

SMILES

C1COCCN1P(=O)(N2CCOCC2)F

Canonical SMILES

C1COCCN1P(=O)(N2CCOCC2)F

Other CAS No.

565-25-3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Substituted Acetonitrile Derivatives

Phosphinic fluoride, dimorpholino- shares synthetic pathways with compounds like dipiperidino-acetonitrile and bis-(N-methylanilino)-acetonitrile, which are also derived from orthoamides and acetone cyanohydrin . Key differences include:

  • Amine Substituents: Morpholino groups (six-membered rings with oxygen) vs. piperidino (saturated nitrogen rings) or N-methylanilino (aromatic nitrogen).
  • Synthesis Safety: Unlike traditional methods requiring HCN, the acetone cyanohydrin route minimizes exposure to high acute toxicity reagents .

Functional Analogs: Phosphinic Inhibitors and Acids

  • RXP470 (Compound 4) : A phosphinic peptide inhibitor of MMP-12, where the phosphoryl (PO₂) group binds zinc ions in the enzyme’s active site. Removal of the phosphinic moiety in analogs (e.g., compound 5) results in reduced potency, highlighting the critical role of the phosphinic group in target interaction .
  • Phosphinic Acids: Derivatives such as phenyl-substituted phosphinic acids (e.g., C₈H₇O₂N₂P₂O₇H₂) exhibit structural similarities but differ in reactivity due to the hydroxyl group replacing fluoride. Fluoride’s electronegativity may enhance stability or alter binding kinetics in phosphinic fluoride, dimorpholino- .

Morpholino-Containing Compounds

  • 4-Fluoro-5-Morpholino-2-nitrobenzoic Acid: Shares the morpholino group, which may improve solubility or direct molecular interactions in biological systems. However, its nitro and carboxylic acid functionalities distinguish it from phosphinic fluoride, dimorpholino-, limiting direct functional comparability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Features Synthesis Toxicity Notes Reference
Phosphinic fluoride, dimorpholino- PHFO core, morpholino groups Acetone cyanohydrin (HCN-free) Potential cytotoxicity
Dipiperidino-acetonitrile Piperidino substituents Similar to dimorpholino- synthesis Not reported
RXP470 (Compound 4) Phosphinic peptide inhibitor Phosphinic moiety synthesis Binds MMP-12 via zinc interaction
4-Fluoro-5-Morpholino-2-nitrobenzoic Acid Morpholino, nitro, carboxylic acid Unspecified Hazard data available (e.g., storage)

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